Methyl 4-(chlorosulfonyl)-3-fluorobenzoate
Overview
Description
Methyl 4-(chlorosulfonyl)-3-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO4S It is a derivative of benzoic acid, where the benzoate group is substituted with a chlorosulfonyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate typically involves the chlorosulfonation of methyl 3-fluorobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Methyl 3-fluorobenzoate.
Chlorosulfonation: The starting material is treated with chlorosulfonic acid at a controlled temperature, usually around 0-5°C, to introduce the chlorosulfonyl group at the 4-position.
Purification: The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of methyl 3-fluorobenzoate and chlorosulfonic acid.
Reaction Control: Maintaining precise temperature control and reaction conditions to ensure high yield and purity.
Automated Purification: Utilizing automated systems for extraction and purification to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chlorosulfonyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.
Reduction: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl fluoride.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous conditions.
Major Products:
Sulfonamides: Formed from reaction with amines.
Sulfonates: Formed from reaction with alcohols.
Sulfonothioates: Formed from reaction with thiols.
Sulfonic Acid: Formed from hydrolysis or reduction.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-3-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Similar structure but with a methoxy group instead of a fluorine atom.
Methyl 4-(chlorosulfonyl)-3-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 4-(chlorosulfonyl)-3-nitrobenzoate: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness: Methyl 4-(chlorosulfonyl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in the synthesis of fluorinated organic molecules.
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-7(6(10)4-5)15(9,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAKIWXAQOUGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219687-20-3 | |
Record name | methyl 4-(chlorosulfonyl)-3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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